Clorotoxina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

TM-601 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para la obtención de imágenes y el tratamiento de gliomas debido a sus propiedades de unión selectiva . TM-601 se ha estudiado por su potencial para administrar radioterapia dirigida a las células de glioma, minimizando así el daño al tejido sano circundante . Además, su capacidad para unirse a los canales de cloruro en la superficie de las células de glioma lo convierte en una herramienta valiosa para estudiar los mecanismos moleculares de estos tumores .

Mecanismo De Acción

El mecanismo de acción de TM-601 implica su unión a los canales de cloruro en la superficie de las células de glioma . Esta unión está facilitada por dos dominios distintos dentro del péptido, que interactúan con los fosfatidilinositol fosfatos en la membrana celular . Al unirse a estos canales, TM-601 interrumpe la función normal de las células de glioma, lo que lleva a su muerte . Esta unión selectiva y la interrupción de las células de glioma hacen de TM-601 un candidato prometedor para la terapia oncológica dirigida .

Análisis Bioquímico

Biochemical Properties

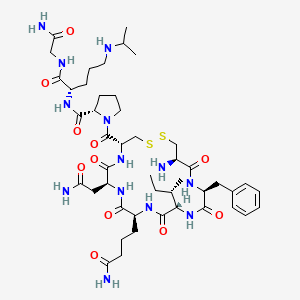

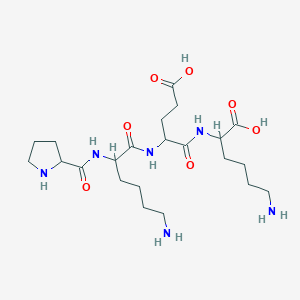

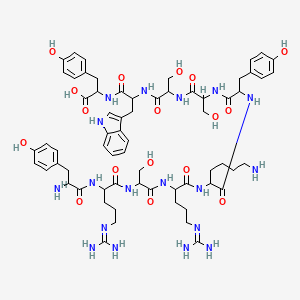

Chlorotoxin is known for its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain . This property has enabled its diverse use in various biotechnological and biomedical applications for cancer treatment . Chlorotoxin is a minute 4 kDa protein made up of 36 amino acid residues .

Cellular Effects

Chlorotoxin has shown to have anti-angiogenic activity and inhibit cell migration . It has selective activity on a range of neuroectodermal tumors and related cell lines . It has been shown to be a useful tumor imaging agent and radiolabelled Chlorotoxin has undergone clinical trials for targeted glioma radiotherapy .

Molecular Mechanism

The precise mechanism of Chlorotoxin action is not clear . It has been suggested that Chlorotoxin modulates the chloride ion channel in glioma cells by facilitating the internalization and, hence, the down-regulation of the cell surface levels of the CLC-3 chloride channel .

Transport and Distribution

Chlorotoxin is transported and distributed within cells and tissues through its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain .

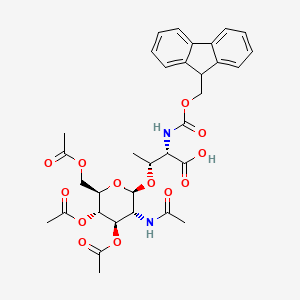

Métodos De Preparación

TM-601 se sintetiza a través de un proceso que involucra el marcado radiactivo de TM-601 liofilizado con yodo-131 utilizando el método de cuentas de Iodogen . Este método garantiza una alta eficiencia de marcado, lo cual es crucial para su aplicación en imágenes médicas y terapia . Los métodos de producción industrial para TM-601 implican la síntesis a gran escala del péptido seguida del marcado radiactivo en condiciones estériles para garantizar su seguridad y eficacia para uso clínico .

Análisis De Reacciones Químicas

TM-601 principalmente experimenta reacciones de enlace covalente, particularmente con yodo-131 para formar 131I-TM-601 . Este proceso de marcado radiactivo es esencial para su uso en aplicaciones de imágenes y terapéuticas. El producto principal formado a partir de esta reacción es el péptido marcado radiactivamente, que conserva su capacidad para unirse selectivamente a las células de glioma .

Comparación Con Compuestos Similares

TM-601 es único en su unión selectiva a las células de glioma, lo que lo diferencia de otros compuestos utilizados en la terapia oncológica . Compuestos similares incluyen otros péptidos derivados de venenos animales, como los de avispas y abejas, que también tienen propiedades anticancerígenas . La capacidad de TM-601 para dirigirse específicamente a los canales de cloruro en las células de glioma lo hace particularmente eficaz para el tratamiento de tumores cerebrales .

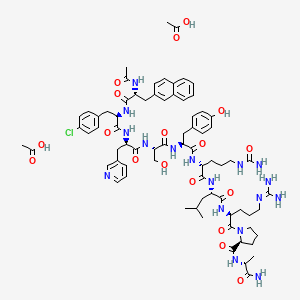

Propiedades

Número CAS |

163515-35-3 |

|---|---|

Fórmula molecular |

C158H249N53O47S11 |

Peso molecular |

3996 g/mol |

Nombre IUPAC |

2-[(1R,4R,5aR,8aR,9S,12S,17aS,18S,20aS,21S,24S,27S,30S,33S,36S,39R,42S,45S,48S,51S,62R,65S,74R,77S,80R,86R,92R)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid |

InChI |

InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85+,86-,87+,88+,89+,90-,91-,92+,93+,94-,95-,96+,97+,98-,99-,100-,101-,102-,103-,104+,105-,106?,107+,108?,109-,110+,111-,112-,123-,124-/m0/s1 |

Clave InChI |

QPAKKWCQMHUHNI-XUJKACQMSA-N |

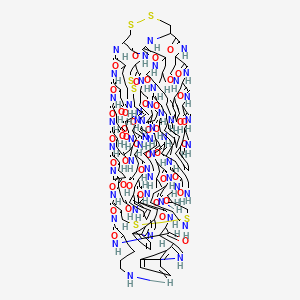

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSCC3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |

Apariencia |

Lyophilized powder |

Punto de ebullición |

N/A |

melting_point |

N/A |

Pureza |

>95% |

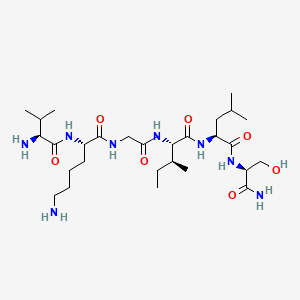

Secuencia |

Met-Cys-Met-Pro-Cys-Phe-Thr-Thr-Asp-His-Gln-Met-Ala-Arg-Lys-Cys-Asp-Asp-Cys-Cys-Gly-Gly-Lys-Gly-Arg-Gly-Lys-Cys-Tyr-Gly-Pro-Gln-Cys-Leu-Cys-Arg |

Solubilidad |

Soluble in DMSO |

Fuente |

Synthetic |

Almacenamiento |

-20°C |

Origen del producto |

United States |

A: Chlorotoxin (ClTx) exhibits binding affinity to several targets, including chloride channels, matrix metalloproteinase-2 (MMP-2), and membrane type-1 MMP [, , ]. While its exact mechanism of action remains partially unclear, ClTx binding is suggested to interfere with cellular processes such as ion transport, cell signaling, and extracellular matrix remodeling. For example, ClTx binding to MMP-2 on glioblastoma cell surfaces is believed to inhibit the enzyme's activity, which is essential for tumor invasion and migration []. Additionally, ClTx binding to chloride channels in glioma cells may prevent water loss, thereby hindering tumor shrinkage and metastasis [].

A: Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus [].

- Spectroscopic data:

ANone: Chlorotoxin is not known to exhibit catalytic properties. It primarily functions by binding to specific targets, thereby modulating their activity rather than catalyzing chemical reactions.

A: Computational techniques are valuable tools in ClTx research:* Homology modeling was employed to predict the 3D structure of Chlorotoxin-like peptides and assess their interaction with MMP-2 [, ].* Molecular docking simulations help understand the binding interactions between Chlorotoxin or its analogs with MMP-2 and other targets, aiding in the design of improved ClTx-based therapeutics [, ]. * Molecular Dynamics (MD) simulations were used to investigate the stability of Chlorotoxin at different temperatures and ion concentrations, offering insights into its behavior in a blood-saturated environment [].

ANone: SAR studies are crucial for optimizing ClTx for therapeutic applications. Research highlights the importance of specific structural elements:

- Disulfide Bonds: Essential for maintaining the active conformation. Replacing specific disulfide bonds with l-α-aminobutyric acid revealed the importance of Cys III-VII and Cys V-VIII for structure formation, while Cys I-IV and Cys II-VI contribute to enzymatic proteolysis resistance [].

- C-Terminal Region: Plays a critical role in bioactivity, particularly in inhibiting cell migration. A synthetic fragment comprising the eight C-terminal residues retained this inhibitory activity even without disulfide bonds [].

- Lysine Residues: Chemical re-engineering, substituting lysines at positions 15 and 23 with alanine or arginine, yielded a monolabeled ClTx derivative with bioconjugation properties comparable to native ClTx [].

- Cyclization: Cyclized Chlorotoxin showed an improved serum half-life of 11 hours, indicating enhanced stability in biological environments [].

- Conjugation to Drug Delivery Systems: ClTx is conjugated to various drug delivery systems like nanoparticles [, ], dendrimers [], and chitosan hydrogels [, , ] to improve its delivery and bioavailability.

ANone: As a potent toxin derived from scorpion venom, Chlorotoxin research and handling necessitates strict safety protocols. While specific SHE regulations may vary depending on the geographical location and research context, standard practices for handling hazardous biological materials should be meticulously followed. This includes appropriate personal protective equipment, secure storage, and proper waste disposal. Further research on potential long-term effects and environmental impact is necessary.

ANone: Research on Chlorotoxin's PK/PD is ongoing:

- Biodistribution: Studies using radiolabeled Chlorotoxin in rodents indicate a relatively rapid blood clearance, with a tendency to accumulate in the kidneys, liver, intestines, and stomach []. Intravenous administration in humans with metastatic melanoma showed tumor uptake, but further research is needed to optimize delivery and minimize off-target effects [].

- Blood-Brain Barrier (BBB) Permeability: Chlorotoxin demonstrates an ability to cross the BBB, a significant advantage for targeting brain tumors []. The exact mechanism remains under investigation but may involve interactions with specific receptors or transport systems.

ANone: Preclinical studies demonstrate promising anti-tumor activity:

- In vitro: Chlorotoxin effectively inhibits the proliferation and migration of various cancer cell lines, including glioma, melanoma, lung cancer, and pancreatic cancer cells [, , , , , , , ].

- In vivo: Chlorotoxin-based conjugates have demonstrated tumor regression in animal models of glioblastoma and other cancers. For example, Chlorotoxin-conjugated saporin reduced the viability of ML-1 thyroid cancer cells [], while Chlorotoxin-directed CAR T cells effectively targeted and killed glioblastoma cells in mice [, , ].

- Clinical Trials: Early phase clinical trials using radiolabeled Chlorotoxin for imaging and therapy in recurrent glioblastoma have shown promising results in terms of safety and tumor targeting [, , ].

ANone: Research on Chlorotoxin resistance is limited. Long-term studies are needed to assess the potential for resistance development and cross-resistance with existing chemotherapeutics. Investigating the molecular mechanisms underlying Chlorotoxin's activity and identifying potential resistance pathways is crucial for developing strategies to overcome treatment resistance.

ANone: While Chlorotoxin exhibits promising anti-tumor activity, understanding its toxicological profile is crucial for safe clinical translation.

ANone: Efficient drug delivery to tumor sites while minimizing off-target effects is crucial for maximizing therapeutic efficacy. Research focuses on diverse strategies for targeted Chlorotoxin delivery:

- Nanoparticles: Chlorotoxin conjugation to nanoparticles like iron oxide magnetic nanoparticles [] and graphene oxide [] shows promise for enhancing tumor targeting, drug delivery, and imaging capabilities.

- Dendrimers: Multifunctional dendrimers labeled with radionuclides and conjugated with Chlorotoxin demonstrated potential for targeted SPECT imaging and radiotherapy of gliomas [].

- Chitosan Hydrogels: Incorporation of Chlorotoxin into chitosan hydrogels offers a localized and controlled drug delivery approach [, , ]. This system combines the mucoadhesive properties of chitosan with the tumor-targeting ability of Chlorotoxin for enhanced therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs): Although not extensively studied, the potential of Chlorotoxin as a targeting moiety for ADCs is being explored [, ].

ANone: Research on Chlorotoxin-specific biomarkers is currently limited. Identifying biomarkers that correlate with treatment response, predict potential toxicity, or monitor disease progression would be highly valuable for personalized medicine approaches.

ANone: A variety of analytical techniques are employed in Chlorotoxin research:

- High-Performance Liquid Chromatography (HPLC): Used for purification, identification, and quantification of Chlorotoxin and its derivatives [, , , ].

- Spectroscopic Techniques:

- NMR: Provides detailed structural information, including the peptide's conformation and disulfide bond pattern [].

- Circular Dichroism (CD): Used to study the secondary structure and folding of Chlorotoxin and its analogs [].

- Attenuated Total Reflectance-Fourier Transform Infra-Red (ATR-FTIR) Spectroscopy: Investigates molecular interactions between Chlorotoxin-containing systems and tumor cells [, , ].

- Microscopy:

- Transmission Electron Microscopy (TEM): Used to assess the morphology and size distribution of Chlorotoxin-conjugated nanoparticles and other delivery systems [, ].

- Confocal Microscopy: Allows for the visualization of fluorescently labeled Chlorotoxin and its distribution within cells and tissues [].

- Cell-Based Assays:

- Radiolabeling Techniques: Radiolabeling with isotopes like Iodine-131 or Iodine-125 allows for tracking Chlorotoxin biodistribution and tumor targeting in vivo [, , , ].

- Immunological Techniques:

ANone: Data on the environmental impact and degradation of Chlorotoxin is currently scarce. Given its potential therapeutic applications, investigating its fate in the environment and potential ecotoxicological effects is crucial. Developing strategies for responsible waste management and minimizing environmental release should be prioritized.

ANone: Validation of analytical methods employed in Chlorotoxin research is essential to ensure accuracy, precision, and specificity. While specific validation procedures are not detailed within the provided research, standard practices for bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA, are likely followed. This includes determining parameters like linearity, range, accuracy, precision, specificity, sensitivity, robustness, and stability.

ANone: As a potent biologically derived molecule, stringent quality control is paramount throughout the development and production of Chlorotoxin and its derivatives. While specific details are not provided within the research papers, it is expected that Good Manufacturing Practices (GMP) are adhered to. This encompasses meticulous documentation, raw material sourcing and testing, process controls, product characterization, stability testing, and appropriate packaging and labeling.

ANone: The potential immunogenicity of Chlorotoxin, especially when administered systemically and repeatedly, is an important consideration for its therapeutic use. While specific information regarding its immunogenic potential is not detailed in the provided research, strategies to mitigate or modulate immunogenicity, such as PEGylation or other modifications, might be explored.

ANone: The provided research papers do not contain specific details regarding Chlorotoxin's effects on drug-metabolizing enzymes. Investigating potential induction or inhibition of these enzymes is essential for understanding its metabolic fate and potential drug-drug interactions.

ANone: While Chlorotoxin exhibits unique properties for tumor targeting, researchers are exploring alternative targeting moieties and therapeutic strategies. Other scorpion venom peptides, antibody-drug conjugates, small molecule inhibitors, and immunotherapies are being investigated as potential alternatives for treating glioblastoma and other cancers.

ANone: Chlorotoxin research benefits from a wide range of research infrastructure and resources common to peptide chemistry, drug delivery, and cancer biology:

ANone: Chlorotoxin research has witnessed significant milestones:

- Initial Discovery: Isolated from scorpion venom and initially characterized as a chloride channel blocker [].

- Tumor Targeting Properties: Discovery of Chlorotoxin's preferential binding to glioma cells and other tumors of neuroectodermal origin [, ].

- Development of Imaging Agents: Radiolabeled Chlorotoxin derivatives investigated as imaging agents for tumor visualization during surgery [, ].

- Targeted Drug Delivery: Exploration of Chlorotoxin-conjugated nanoparticles, dendrimers, and other delivery systems for targeted chemotherapy and radiotherapy [, , , ].

- Chimeric Antigen Receptor (CAR) T Cell Therapy: Development of Chlorotoxin-directed CAR T cells for the targeted immunotherapy of glioblastoma [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)